3-Allylindolin-2-one
Overview
Description
3-Allylindolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Allylation of Isatin: One common method for synthesizing 3-allyloxindole involves the allylation of isatin. This reaction typically uses a transition metal catalyst, such as palladium or iridium, under anhydrous and oxygen-free conditions. .
Heck Reaction: Another method involves the Heck reaction, where isatin is reacted with an allyl halide in the presence of a base like potassium carbonate or silver carbonate.
Industrial Production Methods:
- Industrial production of 3-allyloxindole typically involves large-scale application of the above synthetic routes. The choice of catalyst and reaction conditions is optimized for yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting 3-allyloxindole to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
- Oxindole derivatives, indoline derivatives, halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
3-Allylindolin-2-one has a wide range of applications in scientific research:
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-allyloxindole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Similar structure but with a methyl group instead of an allyl group.
3-Bromoindole: A halogenated derivative with different reactivity and applications
Uniqueness of 3-Allylindolin-2-one:
- The presence of the allyl group in 3-allyloxindole enhances its reactivity and allows for unique chemical transformations that are not possible with other indole derivatives. This makes it a valuable compound for synthesizing complex molecules and exploring new therapeutic applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-prop-2-enyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H11NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h2-4,6-7,9H,1,5H2,(H,12,13) |
InChI Key |
RWMFCDNIWGAFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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